(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide is a chemical compound with the molecular formula and a molecular weight of 187.3 g/mol. It is classified as a sulfinamide, a category of compounds characterized by the presence of a sulfur atom bonded to an amine and an alkyl group. The compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of ion channels, which are crucial in various physiological processes.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide, and it is identified by the Chemical Abstracts Service (CAS) number 891782-29-9. Its structure features a cyclopentyl group, a sulfinamide functional group, and a branched alkyl chain, which contribute to its unique chemical properties and biological activities .
The synthesis of (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and selectivity.
The molecular structure of (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide can be represented using various notations:
CC(C)(C)[S@@](=O)N=C1CCCC1
The stereochemistry is indicated by the (R) designation, which refers to the specific arrangement of atoms around the chiral center in the molecule .
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide can participate in various chemical reactions due to its functional groups:
These reactions are critical for developing derivatives that may enhance its pharmacological properties or alter its activity profile.
The mechanism of action for (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide primarily revolves around its role as an inhibitor of sodium channels, specifically Na_v1.8 channels. This channel is involved in pain signaling pathways:
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has several scientific uses:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7